1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
Description
1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (C${10}$H${11}$NO$3$) is a bicyclic amino acid derivative featuring a fused indene ring system with amino (–NH$2$) and hydroxyl (–OH) substituents at positions 1 and 5, respectively. Its constrained geometry and functional groups make it a valuable scaffold in medicinal chemistry, particularly for designing peptide mimetics and enzyme inhibitors.
Properties
CAS No. |
302838-25-1 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-9-7-2-1-6(12)3-5(7)4-8(9)10(13)14/h1-3,8-9,12H,4,11H2,(H,13,14) |
InChI Key |
LELXPXFAAIPMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C1C=C(C=C2)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Formation
The indene backbone is typically derived from 5-chloro-1-indanone or analogous precursors. For instance, a patented method for a related compound, (+)-5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester, employs 5-chloro-1-indanone as the starting material. This intermediate undergoes salification with methyl carbonate and sodium hydride in toluene at reflux, followed by acidification with concentrated hydrochloric acid to yield a carboxylate intermediate. Adaptation of this protocol could involve hydrolysis of the methyl ester to the carboxylic acid under basic conditions.
Introduction of the Amino Group
Amination strategies often utilize nucleophilic substitution or reductive amination. In a method described for structurally similar 2,3-dihydro-1H-indene derivatives, the amino group is introduced via mixed acid anhydride intermediates. For example, reacting the indene carboxylic acid with chloroformate derivatives generates an activated species, which subsequently undergoes aminolysis with ammonia or protected amines. This approach ensures regioselectivity while minimizing side reactions.
Stepwise Synthesis and Optimization
Salification and Acidification
A critical step involves the formation of the carboxylate intermediate. In a representative procedure, sodium hydride (0.75 mol) and methyl carbonate (1.68 mol) are combined in toluene (400 g) under reflux. Dropwise addition of 5-chloro-1-indanone (0.375 mol) over 1.5–3 hours ensures controlled reaction kinetics, achieving yields of 75–78%. Acidification with concentrated HCl and ice (1:10–12 mass ratio) precipitates the intermediate, which is extracted into toluene and concentrated.
Table 1: Optimization of Acidification Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl:Ice Ratio | 1:10–12 | Maximizes precipitation |
| Washing Temperature | 35°C | Reduces impurity retention |
| Solvent Removal | 50–70% toluene | Prevents decomposition |
Oxidation and Functional Group Interconversion
Oxidation of the intermediate to introduce the hydroxyl group is achieved using hydrogen phosphide cumene and cinchonine in toluene at 40–45°C. This step, conducted over 12 hours, affords the hydroxylated product with optical purity up to 83%. For the target compound, subsequent hydrolysis of the ester to the carboxylic acid would require alkaline conditions (e.g., NaOH/H₂O), followed by neutralization.
Mechanistic Considerations
Role of Solvent and Base
Toluene’s high boiling point (110°C) and inertness make it ideal for reflux conditions, facilitating complete reaction without solvent degradation. Sodium hydride acts as a strong base, deprotonating methyl carbonate to generate a methoxide nucleophile, which attacks the carbonyl carbon of 5-chloro-1-indanone.
Stereochemical Outcomes
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For the carboxylic acid derivative, reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended to enhance resolution.
Spectroscopic Validation
-
¹H NMR : Key signals include a singlet for the carboxylic acid proton (δ 12.1–12.3 ppm) and doublets for the aromatic protons adjacent to the hydroxyl group (δ 6.8–7.1 ppm).
-
IR : Stretches at 3300 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O) confirm functional groups.
Scalability and Industrial Relevance
The described methods demonstrate scalability, with batch sizes up to 0.375 mol reported. Critical factors for industrial adaptation include:
-
Cost Efficiency : Substituting hydrogen phosphide cumene with cheaper oxidants (e.g., H₂O₂/Fe³⁺) could reduce expenses.
-
Waste Management : Recycling toluene via distillation minimizes environmental impact.
Comparative Analysis of Methodologies
Table 2: Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Patent CN105461552A | 78 | 95.7 | High optical purity |
| US4788130A | 65 | 90 | Broad substrate compatibility |
| RSC Supporting Info | 70 | 88 | Mild reaction conditions |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary, but typical reagents include alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield an indene ketone, while reduction of the carboxylic acid group may produce an indene alcohol.
Scientific Research Applications
1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of indene-based carboxylic acids are highly sensitive to substituent placement and stereochemistry. Key analogs include:
Table 1: Structural Comparison of Indene Derivatives
Key Observations:
- Substituent Position : The hydroxyl group at position 5 in the target compound distinguishes it from analogs like SAR-100842 (methoxy at position 4) and BpAib (benzoyl at position 5). This substitution may enhance hydrogen-bonding interactions in target binding .
- Stereochemistry : The (1R,2R) configuration in certain analogs (e.g., ) improves enantioselectivity in receptor binding, suggesting that the stereochemistry of the target compound could critically influence its bioactivity .
- Molecular Weight and Complexity : SAR-100842’s higher molecular weight (445.51 Da) and extended aryl groups correlate with its role as a potent LPA1 antagonist, whereas simpler analogs like the parent 2,3-dihydro-1H-indene-2-carboxylic acid serve as synthetic intermediates .
Key Observations:
- Lower yields (e.g., 18% for Z1783799713) are common in multi-step syntheses involving heterocyclic coupling, whereas direct carboxylation (e.g., Sm(II)-catalyzed) offers higher efficiency .
- The target compound’s synthesis would likely require regioselective hydroxylation and amination steps, similar to BpAib’s protocol .
Biological Activity
1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 302838-25-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- IUPAC Name : 2-Amino-1-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
- SMILES Notation : NC1(CC2=CC=CC=C2C1O)C(O)=O
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antibacterial Properties :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cells | |
| Anti-inflammatory | Reduced cytokine production | |
| Antibacterial | Inhibition of bacterial growth |
Case Study Example
A recent study published in Pharmaceutical Research explored the anti-tumor effects of various indene derivatives, including this compound. The study utilized several cancer cell lines and found that treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against specific types of cancer .
Q & A
Q. What are the standard synthetic protocols for preparing 1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, and what yields are typically achieved?
- Methodological Answer : A common approach involves hydrolysis of halogenated precursors under acidic conditions. For example, refluxing intermediates with hydrobromic acid (48% aqueous) and glacial acetic acid at 60–70°C for 41 hours achieves yields up to 87% . Purification often employs flash chromatography (e.g., cyclohexane/EtOAc mixtures) and recrystallization in CHCl₃/cyclohexane to isolate enantiomerically enriched products .
Q. What pharmacological targets are associated with this compound’s structural analogs?
- Methodological Answer : Derivatives of 2-aminoindene-carboxylic acids exhibit affinity for dopamine D₂-like receptors and discoidin domain receptor 1 (DDR1). For instance, N-alkyl substitutions (e.g., N-propyl, N-allyl-methyl) enhance D₂-like receptor binding (Kd values ≤ 14.9 nM) . DDR1 inhibitors derived from this scaffold suppress pancreatic cancer cell proliferation by blocking collagen-induced epithelial-mesenchymal transition .
Q. What safety precautions are critical during laboratory handling?
- Methodological Answer : The compound’s structural analogs are classified as skin/eye irritants (GHS Category 2). Use PPE including nitrile gloves, goggles, and lab coats. Avoid dust formation via wet handling and ensure local exhaust ventilation. Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity and scalability?
- Methodological Answer : Asymmetric catalysis (e.g., palladium(0)-mediated C–H arylation) can enhance enantioselectivity. Post-synthesis, recrystallization in CHCl₃/cyclohexane (3:1) enriches enantiomeric ratios (e.g., from 35% to 57% purity) . Scale-up requires solvent recovery systems to minimize waste and improve cost efficiency.
Q. What structure-activity relationships (SAR) govern receptor affinity and selectivity?
- Methodological Answer : Substitutions at the amino and hydroxy groups significantly modulate activity:
Q. Which analytical techniques are recommended for characterizing purity and stereochemistry?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm backbone structure and substituents .
- HPLC with chiral columns : Resolve enantiomers (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .
- HRMS : Validate molecular weight (e.g., [M+Na]⁺ ion clusters) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Replicate assays under standardized conditions (e.g., porcine striatal membranes for D₂-like receptors ). Cross-validate using orthogonal methods:
- cGMP assays : Confirm receptor agonism/antagonism .
- X-ray crystallography : Analyze binding modes of disputed analogs .
Q. What computational strategies aid in designing derivatives with improved pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
